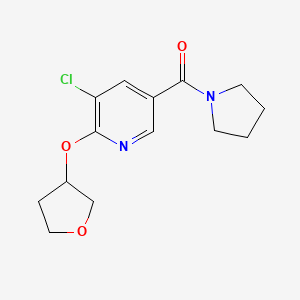

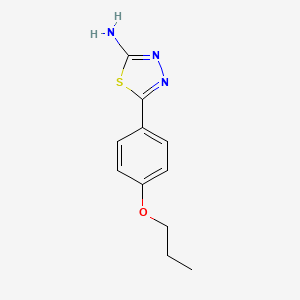

![molecular formula C12H12F2N2S B2648877 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 863001-55-2](/img/structure/B2648877.png)

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole” is a chemical compound with the molecular formula C12H12F2N2S . It is related to other compounds such as “6-Fluoro-3- (4-piperidinyl)-1,2-benzisoxazole Hydrochloride”, which is a novel antiproliferative agent , and “1- (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Hydrochloride”, which is an impurity of Bilastine, a nonsedating H1-antihistamine .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Molecular Structure Analysis

The molecular structure of “4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole” was confirmed by 1H and 13C NMR and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1- (2-chloro ethyl) piperidine hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole” include its molecular formula C12H12F2N2S and average mass 254.299 Da .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- The reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides afforded 1,3-thiazole derivatives. Some of these compounds exhibited significant anti-arrhythmic activity, highlighting their potential in medical applications (Abdel‐Aziz et al., 2009).

- A study synthesized substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluated them for antimicrobial activity. These compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential as antimicrobial agents (Anuse et al., 2019).

- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine to produce compounds that exhibited antibacterial and antifungal activities. This study provides a basis for further exploration of these compounds in pharmaceutical research (Shafi et al., 2021).

Molecular Docking and Synthesis

- Benzothiazolopyridine compounds were synthesized, and their molecular docking studies on estrogen and progesterone receptors were conducted. The docking results showed favorable interactions with receptors, suggesting the potential of these compounds in cancer therapy (Shirani et al., 2021).

Novel Synthetic Routes and Characterization

- A novel synthesis route for 2-[aryl-(6′-hydroxy-4′,4′-dimethyl-2′-oxocyclohex-6′-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and related compounds was explored, providing new insights into the synthesis of complex molecules with potential antitumor activities (Al-Omran et al., 2014).

Mécanisme D'action

While the specific mechanism of action for “4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole” is not mentioned in the retrieved papers, similar compounds have shown significant antibacterial activity . For instance, compounds 8b and 9b demonstrated excellent COX-2 SI values and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Orientations Futures

Future research could focus on the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is the modification of the structure of existing drug molecules . The importance of the isoxazole ring has been well explored in the field of pharmaceutical and biological applications . Therefore, “4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole” and similar compounds could be a good template for further drug development .

Propriétés

IUPAC Name |

4,6-difluoro-2-piperidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2S/c13-8-6-9(14)11-10(7-8)17-12(15-11)16-4-2-1-3-5-16/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBLRCLSDQQTTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

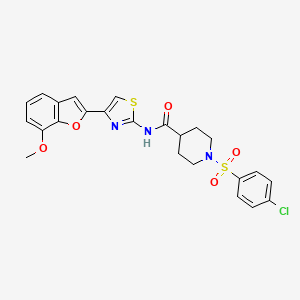

![(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B2648798.png)

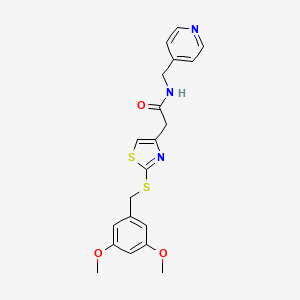

![Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate](/img/structure/B2648799.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2648800.png)

![4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2648801.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2648803.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2648813.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2648817.png)